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molecular formula C11H11NO2 B3060597 1-Ethyl-4-hydroxyquinolin-2(1H)-one CAS No. 54675-30-8

1-Ethyl-4-hydroxyquinolin-2(1H)-one

Cat. No. B3060597
M. Wt: 189.21
InChI Key: BGDQBJBWFAWHHJ-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

A suspension of 1-ethyl-4-hydroxy carbostyril (1.09 g; 0.00575 mole) in glacial acetic acid (5 ml) was swirled during the rapid addition of concentrated nitric acid (1.25 ml; d 1.42) and the dark liquid heated for 5 minutes at 100° C. The yellow solid which separated on cooling was filtered off and washed well with ethanol m.p. 154°-5° C (decomp). (Found; C, 56.54; H, 4.52; N, 11.56; C11H10N2O4 requires; C, 56.41; H, 4.30, N, 11.96%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([OH:14])=[CH:6][C:4]1=[O:5])[CH3:2].[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C>[CH2:1]([N:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([OH:14])=[C:6]([N+:15]([O-:17])=[O:16])[C:4]1=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
C(C)N1C(=O)C=C(C2=CC=CC=C12)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow solid which separated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed well with ethanol m.p. 154°-5° C (decomp)

Outcomes

Product
Name
Type
Smiles
C(C)N1C(=O)C(=C(C2=CC=CC=C12)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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